3-(Bromomethyl)azetidine Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)azetidine Hydrobromide is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
The synthesis of 3-(Bromomethyl)azetidine Hydrobromide typically involves the bromination of azetidine derivatives. One common method includes the amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates . . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
3-(Bromomethyl)azetidine Hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles such as carbon, sulfur, oxygen, and nitrogen nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Cycloaddition Reactions: The strained four-membered ring structure makes it a suitable candidate for cycloaddition reactions.
Common reagents used in these reactions include bases like potassium carbonate (K2CO3) and solvents such as acetonitrile (MeCN) and methanol (MeOH) . Major products formed from these reactions include various functionalized azetidine derivatives.
Scientific Research Applications
3-(Bromomethyl)azetidine Hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)azetidine Hydrobromide involves its interaction with molecular targets through its bromomethyl group. The compound can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives. The ring strain of the azetidine ring also plays a crucial role in its reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
3-(Bromomethyl)azetidine Hydrobromide can be compared with other similar compounds such as aziridines and pyrrolidines:
Aziridines: These are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
The unique four-membered ring structure of azetidines, including this compound, provides a balance between stability and reactivity, making them valuable in various applications .
Properties
Molecular Formula |
C4H9Br2N |
---|---|
Molecular Weight |
230.93 g/mol |
IUPAC Name |
3-(bromomethyl)azetidine;hydrobromide |
InChI |
InChI=1S/C4H8BrN.BrH/c5-1-4-2-6-3-4;/h4,6H,1-3H2;1H |
InChI Key |
PMPBZCOEBADXLW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.